molecular formula C12H15F3N2O3 B2590734 1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione CAS No. 2415583-48-9

1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione

Cat. No.: B2590734
CAS No.: 2415583-48-9
M. Wt: 292.258
InChI Key: UMLDRKBGNXRMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione is a synthetic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate with pyrrolidine-2,5-dione under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.

Chemical Reactions Analysis

1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets. The piperidine ring may play a role in binding to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

When compared to similar compounds, 1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

1-[2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3/c13-12(14,15)8-3-5-16(6-4-8)11(20)7-17-9(18)1-2-10(17)19/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLDRKBGNXRMSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)C(=O)CN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.